2-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a trimethoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridine derivative.
Attachment of the Trimethoxyphenyl Group: The final step involves the attachment of the trimethoxyphenyl group through a Friedel-Crafts alkylation reaction, using a trimethoxybenzyl chloride derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
N-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is unique due to the combination of the fluorine atom, pyridine ring, and trimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21FN2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-fluoro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H21FN2O4/c1-27-18-12-15(13-19(28-2)21(18)29-3)14-25(20-10-6-7-11-24-20)22(26)16-8-4-5-9-17(16)23/h4-13H,14H2,1-3H3 |
InChI Key |
OGGZKKWUFQWWOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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